methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyranopyridine derivative characterized by a fused bicyclic core with a 4-chlorophenyl substituent at position 4, a methyl group at position 7, and a carboxylate ester at position 2. Its synthesis typically involves multi-step condensation reactions under reflux conditions, yielding crystalline products amenable to characterization via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-8-7-11-13(16(21)20-8)12(9-3-5-10(18)6-4-9)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBDXWPADNGGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324059 | |
| Record name | methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
612049-03-3 | |
| Record name | methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through multi-step reactions involving condensation and cyclization processes. The use of various catalysts has been reported to enhance yield and purity during synthesis.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant cytotoxic effects against MCF-7 breast cancer cells .
In a study by , the compound exhibited an IC50 value of 60 μM , indicating its effectiveness in inhibiting cell proliferation. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased sub-G1 populations in flow cytometric analyses and phosphatidylserine exposure on the outer membrane.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to growth arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to DNA fragmentation and activation of apoptotic pathways.
- Targeting Specific Enzymes : The structure suggests potential interactions with enzymes involved in cancer cell metabolism and survival.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, a summary table is presented below:
| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo... | 60 | MCF-7 | Induces apoptosis |
| Compound A | 100 | MCF-7 | Cell cycle arrest |
| Compound B | 80 | HeLa | Enzyme inhibition |
| Compound C | 150 | PC3 | Apoptosis induction |
Study on MCF-7 Cells
In a detailed investigation into the effects on MCF-7 cells , methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo... was found to significantly reduce cell viability in a dose-dependent manner. The study employed various assays including MTT and Annexin V/PI staining to confirm the cytotoxicity and apoptotic induction.
Mechanistic Insights
Further mechanistic studies revealed that this compound interacts with specific molecular targets within cancer cells, modulating their activity through hydrogen bonding and hydrophobic interactions. This interaction may lead to downstream signaling changes that promote apoptosis.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrano[3,2-c]pyridine core structure, which is associated with various biological activities. The synthesis typically involves multi-step organic reactions that may include:
- Starting Materials : Common precursors include 4-hydroxycoumarin and substituted phenyl compounds.
- Catalytic Reactions : Catalysts such as KF-montmorillonite are often employed to facilitate the formation of the pyrano derivative.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:
- Breast Cancer : Compounds similar to methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells.
- Colon Cancer : Studies indicate activity against HCT-116 colon cancer cells, with some derivatives demonstrating GI50 values as low as 13 µM for triple-negative breast cancer (TNBC) cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, the compound shows promise in other areas:
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties.
- Neuroprotective Effects : Investigations are ongoing regarding its ability to protect neuronal cells from oxidative stress.
Case Studies
Several key studies highlight the pharmacological significance of this compound:
- Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of pyrano compounds, emphasizing their cytotoxicity against multiple cancer cell lines.
- Antimicrobial Activity Investigation : Research documented in Pharmaceutical Biology explored the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria.
- Neuroprotective Potential Study : An investigation into the neuroprotective effects was published in European Journal of Pharmacology, indicating that certain derivatives may mitigate damage from oxidative stress in neuronal cultures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with variations in substituents, stereochemistry, or functional groups. Below is a detailed analysis supported by experimental data from crystallographic, spectroscopic, and synthetic studies.
Substituent Effects on Physical Properties
Substituents at positions 4, 6, and 3 significantly influence melting points, solubility, and crystallinity. For example:
Key Observations :
- The 4-chlorophenyl group in the target compound likely increases hydrophobicity compared to 4-methoxyphenyl in 3z, 3aa, and 3ab, which may enhance membrane permeability but reduce aqueous solubility.
- Bulky substituents at position 6 (e.g., benzyl in 3aa) lower melting points compared to smaller groups (e.g., phenethyl in 3ab), suggesting steric effects disrupt crystal packing .
Functional Group Modifications
Replacing the carboxylate ester (COOCH₃) with a cyano group (CN) or altering the aryl substituent position drastically alters reactivity and spectral profiles:
- : A derivative with a 4-chlorophenyl group and cyano substituent (C22H17ClN4O2) exhibits distinct mass spectral fragmentation patterns compared to carboxylate-containing analogs, reflecting differences in stability under EI-MS conditions .
- : A 2-chlorophenyl analog (vs. 4-chlorophenyl in the target compound) shows altered NMR chemical shifts due to differences in electron-withdrawing effects and ring strain .
NMR Spectral Trends
highlights that substituents in regions A (positions 39–44) and B (positions 29–36) induce measurable chemical shift differences in ¹H NMR spectra. For example:
- The 4-chlorophenyl group in the target compound would deshield nearby protons (e.g., position 4 hydrogens) due to its electron-withdrawing nature, whereas 4-methoxyphenyl (as in 3z) would shield protons via electron donation .
- Methyl groups at position 7 produce consistent singlet signals (~δ 2.30–2.50 ppm), confirming minimal electronic perturbation from other substituents .
Preparation Methods
Hydrogel-Catalyzed Cyclocondensation
A basic hydrogel catalyst, composed of ammonium persulfate, N,N′-methylene bisacrylamide, and acrylic acid, facilitates the synthesis of pyrano[3,2-c]pyridines in aqueous ethanol under reflux. For the target compound:
- Reactants : 4-Chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), methyl acetoacetate (1 mmol)
- Catalyst : Basic hydrogel (5 wt%)
- Conditions : Reflux in H2O/EtOH (1:1) for 2–4 hours
- Workup : Filtration, solvent evaporation, recrystallization in ethanol
- Yield : 78–85%
The hydrogel’s porous structure provides a high surface area for reactant adsorption, while its basic sites deprotonate malononitrile to initiate the Knoevenagel step. The catalyst is reusable for up to five cycles without significant activity loss.
Potassium Carbonate-Mediated Synthesis
K2CO3 in ethanol enables a one-pot synthesis at reflux:
- Reactants : 4-Chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), methyl acetoacetate (1 mmol)
- Catalyst : K2CO3 (5 mol%)
- Conditions : Reflux in ethanol (96%) for 30–60 minutes
- Workup : Cooling, filtration, washing with n-hexane
- Yield : 82–90%
K2CO3 acts as a dual base, activating both the aldehyde for Knoevenagel condensation and the ketoester for enolization. The short reaction time and mild conditions make this method industrially viable.
Nanocatalyst-Driven Approaches
Magnetic nanoparticles (MNPs) like Fe3O4@SiO2-SO3H enhance reaction rates and yields through synergistic Lewis acid-base catalysis:
- Reactants : 4-Chlorobenzaldehyde (1 mmol), malononitrile (1.2 mmol), methyl acetoacetate (1 mmol)
- Catalyst : Fe3O4@SiO2-SO3H (10 mg)
- Conditions : Solvent-free, 70°C, 15–30 minutes
- Workup : Magnetic separation, ethanol recrystallization
- Yield : 88–95%
Nanocatalysts offer advantages such as easy recovery (via external magnets), high surface-to-volume ratios, and tolerance to diverse functional groups. Comparative data for nanocatalytic systems are summarized in Table 1.
Table 1 : Performance of Nanocatalysts in Pyrano[3,2-c]Pyridine Synthesis
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reusability (cycles) |
|---|---|---|---|---|---|
| Fe3O4@SiO2-SO3H | Solvent-free | 70 | 15–30 | 88–95 | 7 |
| γ-Fe2O3@HAp-Ni2+ | Ethanol | RT | 15–35 | 85–95 | 6 |
| ZnFe2O4 NPs | Solvent-free | 75 | 7–30 | 86–97 | 5 |
| Fe3O4@MCM-41@Zr-piperazine | EtOH/H2O | 80 | 10 | 70–85 | 5 |
Mechanistic Elucidation
The synthesis proceeds through four key steps (Figure 1):
Step 1: Knoevenagel Condensation
4-Chlorobenzaldehyde reacts with malononitrile in the presence of a base to form an α,β-unsaturated nitrile intermediate. The base deprotonates malononitrile, enhancing its nucleophilicity for aldehyde attack.
Step 2: Michael Addition
The enol tautomer of methyl acetoacetate attacks the α,β-unsaturated nitrile, forming a covalent bond at the β-position. This step is accelerated by Lewis acid catalysts (e.g., Fe3+ in MNPs).
Step 3: Cyclization
Intramolecular nucleophilic attack by the ketoester’s oxygen on the nitrile carbon generates the pyran ring.
Step 4: Tautomerization
Keto-enol tautomerization stabilizes the aromatic pyridine ring, yielding the final product.
Reaction Optimization and Scope
Solvent and Temperature Effects
Substrate Compatibility
Q & A
Q. What are the established synthetic routes for methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate?
The compound can be synthesized via multi-component reactions (MCRs) involving aromatic aldehydes, malononitrile, and ethyl acetoacetate. A related method uses ionic liquids (e.g., [2-aminobenzoato][PF6]) as dual solvent-catalysts to enhance reaction efficiency and yield . Cyclization steps under reflux in solvents like ethanol or toluene are critical for forming the dihydropyranone and pyridine moieties. Post-synthetic modifications, such as esterification, may be required to introduce the methyl carboxylate group. X-ray crystallography is recommended for confirming stereochemistry and regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and hydrogen bonding interactions (e.g., amino and carbonyl groups) .
- X-ray Crystallography : Resolves conformational ambiguities, particularly for the dihydro-4H-pyrano ring system and substituent orientations .
- IR Spectroscopy : Confirms functional groups like C=O (1650–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Selection : Ionic liquids (e.g., [2-aminobenzoato][PF6]) enhance reaction rates and reduce side products in MCRs .
- Temperature Control : Elevated temperatures (80–100°C) promote cyclization but may require inert atmospheres to prevent oxidation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates crystallization .
Q. What mechanistic insights explain the formation of the pyrano-pyridine core?
The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of ethyl acetoacetate. Cyclization occurs through nucleophilic attack of the amine group on the carbonyl carbon, forming the pyrano-pyridine ring. DFT studies or isotopic labeling may be employed to validate intermediates .
Q. How should discrepancies between spectroscopic and crystallographic data be resolved?
For example, if NMR suggests axial conformation of the 4-chlorophenyl group but X-ray shows equatorial placement, consider dynamic effects in solution vs. solid-state stabilization. Variable-temperature NMR or NOESY experiments can clarify conformational flexibility .
Q. What are the potential bioactivity profiles of this compound?
Dihydropyridine derivatives exhibit calcium channel modulation, antibacterial, and antifungal activity . Computational docking studies (e.g., against p38 MAP kinase) or in vitro assays (e.g., MIC for microbial strains) are recommended to explore its pharmacological potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
